molecular formula C23H24N2O B11487528 2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole

2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole

Cat. No.: B11487528
M. Wt: 344.4 g/mol
InChI Key: GRYASRWYQDNVAX-UHFFFAOYSA-N
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Description

2-[(Naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of 2-[(naphthalen-1-yloxy)methyl]oxirane, which is then reacted with appropriate reagents to introduce the benzimidazole and pentyl groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as cerium (III) chloride heptahydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[(Naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(naphthalen-1-yloxy)methyl]-1-pentyl-1H-benzimidazole include:

Uniqueness

What sets this compound apart is its unique combination of a benzimidazole core with a naphthalen-1-yloxy group and a pentyl chain.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1-pentylbenzimidazole

InChI

InChI=1S/C23H24N2O/c1-2-3-8-16-25-21-14-7-6-13-20(21)24-23(25)17-26-22-15-9-11-18-10-4-5-12-19(18)22/h4-7,9-15H,2-3,8,16-17H2,1H3

InChI Key

GRYASRWYQDNVAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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